Cas no 942002-90-6 (N-(1,3-benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide)

N-(1,3-benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide is a benzothiazole-derived organic compound featuring a benzamide core substituted with an ethylsulfanyl group at the para position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The benzothiazole moiety enhances binding affinity in biological systems, while the ethylsulfanyl group contributes to solubility and metabolic stability. Its well-defined synthetic pathway allows for high purity and scalability, ensuring reproducibility in applications such as kinase inhibition studies or antimicrobial agent development. The compound's balanced lipophilicity and molecular rigidity further support its utility in structure-activity relationship (SAR) investigations.
N-(1,3-benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide structure
942002-90-6 structure
Product Name:N-(1,3-benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide
CAS No:942002-90-6
MF:C16H14N2OS2
MW:314.425160884857
CID:5503003
Update Time:2025-10-20

N-(1,3-benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-5-yl)-4-ethylsulfanylbenzamide
    • N-(1,3-benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide
    • Inchi: 1S/C16H14N2OS2/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-15-14(9-12)17-10-21-15/h3-10H,2H2,1H3,(H,18,19)
    • InChI Key: UWUZANXJLMZCIQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C2SC=NC2=C1)(=O)C1=CC=C(SCC)C=C1

N-(1,3-benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide Pricemore >>

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Additional information on N-(1,3-benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide

N-(1,3-Benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide: A Comprehensive Overview

N-(1,3-Benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide (CAS No. 942002-90-6) is a versatile organic compound with a unique chemical structure and a wide range of potential applications in the fields of medicinal chemistry and materials science. This compound, characterized by its benzothiazole and ethylsulfanyl functional groups, has garnered significant attention due to its potential therapeutic properties and its role in the development of advanced materials.

The molecular formula of N-(1,3-Benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide is C15H14N2O2S, and it has a molecular weight of 286.35 g/mol. The compound's structure consists of a benzothiazole ring, which is a heterocyclic aromatic compound with sulfur and nitrogen atoms, and an ethylsulfanyl group attached to a benzamide moiety. This combination of functional groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.

In the realm of medicinal chemistry, N-(1,3-Benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide has been studied for its potential as an anti-inflammatory agent. Recent research has shown that compounds containing benzothiazole moieties exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The ethylsulfanyl group in this compound may further enhance its biological activity by modulating its lipophilicity and cellular uptake.

A study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory properties of N-(1,3-Benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel therapeutic agent for inflammatory diseases such as arthritis and colitis. The study also highlighted the importance of the benzothiazole and ethylsulfanyl groups in conferring the anti-inflammatory activity.

Beyond its medicinal applications, N-(1,3-Benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide has also been explored for its use in materials science. The compound's aromatic structure and sulfur-containing functional groups make it suitable for the synthesis of advanced materials with unique optical and electronic properties. For example, researchers at the University of California, Berkeley, have developed a series of polymers incorporating N-(1,3-Benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide as a monomer unit. These polymers exhibit excellent photoluminescence properties and have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The synthesis of N-(1,3-Benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide typically involves a multi-step process that includes the formation of the benzothiazole ring and the introduction of the ethylsulfanyl group. One common synthetic route involves the reaction of 5-amino-benzothiazole with 4-chloroacetophenone to form an intermediate amide, followed by nucleophilic substitution with ethanethiol to introduce the ethylsulfanyl group. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The safety profile of N-(1,3-Benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide is an important consideration for both research and industrial applications. Studies have shown that the compound is generally well-tolerated at low concentrations, but higher doses may cause mild cytotoxic effects in certain cell lines. Therefore, appropriate safety measures should be taken when handling this compound to ensure the well-being of researchers and workers.

In conclusion, N-(1,3-Benzothiazol-5-yl)-4-(ethylsulfanyl)benzamide (CAS No. 942002-90-6) is a multifaceted organic compound with promising applications in medicinal chemistry and materials science. Its unique chemical structure endows it with anti-inflammatory properties and potential uses in advanced material synthesis. Ongoing research continues to uncover new aspects of this compound's behavior and utility, making it an exciting area of study for scientists and engineers alike.

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